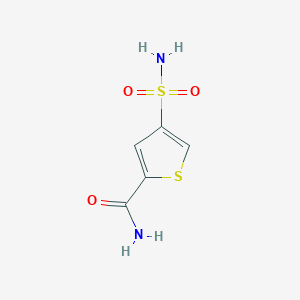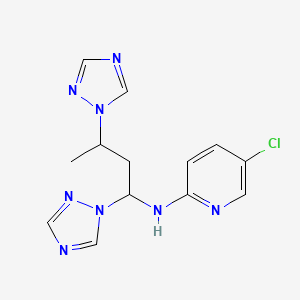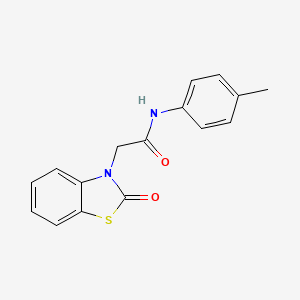
4-(aminosulfonyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminosulfonyl)-2-thiophenecarboxamide is a compound of interest due to its synthesis versatility and potential applications in various fields. The compound is derived from thiophene, a sulfur-containing heterocycle, and has been explored for its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related thiophene sulfonamides involves several key steps, including the reaction of alkoxy sulfonylacrylonitriles with methyl thioglycolate and subsequent hydrolysis/decarboxylation processes. These methods provide a pathway to a variety of thiophene derivatives, showcasing the adaptability of this chemical structure for further functionalization (Stephens et al., 1999).
Molecular Structure Analysis
The molecular structure of thiophene sulfones, including compounds similar to 4-(aminosulfonyl)-2-thiophenecarboxamide, is characterized by significant electronic interactions. These interactions lead to charge redistribution, primarily from the amino to the sulfonyl groups, affecting bond distances and the overall stability of the molecule (Bertolasi et al., 1993).
Chemical Reactions and Properties
Thiophene derivatives undergo a variety of chemical reactions, including condensation with sulfonamides and cyclization reactions that yield novel heterocycles. These reactions expand the utility of thiophene sulfonamides in synthesizing complex molecules with potential biological activity (Stephens & Sowell, 1998).
Physical Properties Analysis
The physical properties of thiophene sulfonamides, such as solubility and thermal stability, are influenced by their molecular structure. For instance, the introduction of sulfonyl groups can enhance the solubility in polar solvents, a crucial factor for their application in various fields (Saxena et al., 2003).
Chemical Properties Analysis
The chemical behavior of 4-(aminosulfonyl)-2-thiophenecarboxamide derivatives, including reactivity towards nucleophiles and electrophiles, is a key area of study. These compounds exhibit diverse reactivity patterns, which can be leveraged for further chemical modifications and the development of targeted molecules for specific applications (Yamagata et al., 2005).
科学的研究の応用
Corrosion Inhibition
One application of thiophene compounds includes acting as corrosion inhibitors for metals. A study by Tezcan et al. (2018) introduced a novel thiophene Schiff base demonstrating high efficiency in protecting mild steel against corrosion in acidic environments. The compound showed an impressive inhibition efficiency of up to 96.8%, supported by electrochemical analysis and theoretical calculations (Tezcan et al., 2018).
Polymer Science
In polymer science, compounds related to 4-(aminosulfonyl)-2-thiophenecarboxamide are used in synthesizing advanced polymers. Saxena et al. (2003) discussed the synthesis and characterization of polyamides and poly(amide-imide)s derived from aromatic diamines, demonstrating their high thermal stability and solubility in polar aprotic solvents (Saxena et al., 2003).
DNA Binding
Choi et al. (2003) developed a novel base-sensitive amino-protecting group for the synthesis of DNA-binding polyamides. This advancement aids in the solid-phase synthesis of pyrrole-imidazole polyamides, highlighting the compound's utility in genetic research (Choi et al., 2003).
Analytical Chemistry
In the field of analytical chemistry, Toyo’oka et al. (1988) discussed a method for the simultaneous determination of thiols and disulfides using derivatives of 4-(aminosulfonyl)-2-thiophenecarboxamide, showcasing its importance in detecting critical biomolecules (Toyo’oka et al., 1988).
Medical Applications
Scozzafava et al. (2002) explored the use of sulfonamide derivatives, related to 4-(aminosulfonyl)-2-thiophenecarboxamide, as inhibitors of carbonic anhydrase, a critical enzyme in various physiological processes. These compounds demonstrated potential as novel types of antiglaucoma drugs due to their high water solubility and long-lasting intraocular pressure-lowering effects (Scozzafava et al., 2002).
Environmental Applications
Ranjbar‐Karimi et al. (2015) investigated the reaction of related compounds with different nucleophiles, highlighting their potential in synthesizing fluorinated derivatives for environmental applications (Ranjbar‐Karimi et al., 2015).
Self-healing Materials
Rekondo et al. (2014) demonstrated the use of aromatic disulfide metathesis, involving compounds akin to 4-(aminosulfonyl)-2-thiophenecarboxamide, in the design of self-healing poly(urea-urethane) elastomers. These materials show quantitative healing efficiency at room temperature without external intervention, paving the way for advanced material applications (Rekondo et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-sulfamoylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S2/c6-5(8)4-1-3(2-11-4)12(7,9)10/h1-2H,(H2,6,8)(H2,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDRIMLCOXCRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sulfamoylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5571012.png)

![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5571029.png)


![methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate](/img/structure/B5571048.png)
![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)
![N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5571063.png)



![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5571082.png)
![N'-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide](/img/structure/B5571099.png)